

# A Comparative Analysis of Mitapivat's Safety and Efficacy Across Hematological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Mitapivat hemisulfate |           |
| Cat. No.:            | B12760342             | Get Quote |

A detailed examination of clinical trial data reveals the therapeutic potential and safety profile of mitapivat, a first-in-class pyruvate kinase activator, in the treatment of Pyruvate Kinase Deficiency (PKD),  $\alpha$ - and  $\beta$ -Thalassemia, and Sickle Cell Disease (SCD). This guide provides a cross-study comparison of mitapivat with alternative therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance supported by experimental data.

Mitapivat (Pyrukynd®) is an oral, allosteric activator of the pyruvate kinase (PK) enzyme, which plays a crucial role in the glycolytic pathway of red blood cells (RBCs). By enhancing PK activity, mitapivat aims to increase ATP production, leading to improved RBC health and reduced hemolysis in various hematological conditions.[1][2] This guide synthesizes data from pivotal clinical trials to compare the safety and efficacy of mitapivat against standard of care and other novel therapies for PKD, thalassemia, and SCD.

## **Pyruvate Kinase Deficiency (PKD)**

PKD is a rare, inherited metabolic disorder characterized by chronic hemolytic anemia.[3] The standard of care has traditionally been supportive, including blood transfusions and splenectomy.[4][5] Mitapivat is the first disease-modifying therapy approved for adults with PKD.[6][7]

## **Efficacy and Safety Comparison in PKD**



| Treatment                                | Key Efficacy Outcomes                                                                                                                                                                                                                                                                                                                   | Key Safety Findings                                                                                                                                                                  |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mitapivat (ACTIVATE & ACTIVATE-T trials) | ACTIVATE (non-transfusion dependent): 40% of patients achieved a hemoglobin (Hb) response (≥1.5 g/dL increase) vs. 0% in the placebo group.[8] [9][10] Significant improvements were also seen in markers of hemolysis.[3] ACTIVATE-T (transfusion-dependent): 37% of patients achieved a ≥33% reduction in transfusion burden.[11][12] | Generally well-tolerated.[6] The most common adverse events (AEs) were insomnia, dizziness, and headache. No treatment-emergent AEs led to discontinuation in the ACTIVATE trial.[8] |
| Standard of Care (Supportive)            | Relies on managing symptoms<br>through blood transfusions to<br>address anemia and<br>splenectomy to reduce<br>hemolysis.[5]                                                                                                                                                                                                            | Transfusions carry risks of iron overload and infections.[3] Splenectomy increases the risk of infections.[13]                                                                       |

## **Experimental Protocols: ACTIVATE and ACTIVATE-T**

The ACTIVATE trial was a Phase 3, randomized, double-blind, placebo-controlled study involving adults with PKD who were not regularly transfused. Patients were randomized 1:1 to receive mitapivat or placebo. The study consisted of a 12-week dose escalation period followed by a 12-week fixed-dose period. The primary endpoint was a sustained hemoglobin response.

The ACTIVATE-T trial was a Phase 3, open-label, single-arm study in adult patients with PKD who were regularly transfused.[14][15] The trial included a 16-week dose optimization period followed by a 24-week fixed-dose period.[15][16] The primary endpoint was a reduction in transfusion burden of at least 33% compared to the individual's historical transfusion burden. [11]

#### **Thalassemia**



Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of globin chains, leading to ineffective erythropoiesis and hemolytic anemia. Standard treatments include blood transfusions and iron chelation therapy, with luspatercept being a more recently approved option.[9]

**Efficacy and Safety Comparison in Thalassemia** 

| Treatment                                | Key Efficacy Outcomes                                                                                                                                                                                                                                                               | Key Safety Findings                                                                                                                          |
|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Mitapivat (ENERGIZE & ENERGIZE-T trials) | ENERGIZE (non-transfusion-dependent): A significant proportion of patients achieved a hemoglobin response (≥1.0 g/dL increase).[17] ENERGIZE-T (transfusion-dependent): Demonstrated a statistically significant reduction in transfusion burden compared to placebo.[18]           | Overall incidence of AEs was similar to placebo.[18] Hepatocellular injury was identified as a potential risk, with proposed monitoring.[18] |
| Luspatercept (BELIEVE & BEYOND trials)   | BELIEVE (transfusion-dependent): Significantly reduced red blood cell transfusion burden compared to placebo.[10][19][20] BEYOND (non-transfusion-dependent): A significantly higher proportion of patients achieved a hemoglobin increase of ≥1.0 g/dL compared to placebo.[7][21] | The most common AEs included bone pain, headache, and arthralgia.[6][21] Thromboembolic events have been reported.[19]                       |

# **Experimental Protocols: ENERGIZE and BELIEVE**

The ENERGIZE trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating mitapivat in adults with non-transfusion-dependent  $\alpha$ - or  $\beta$ -thalassemia.[17] The primary endpoint was the proportion of patients achieving a hemoglobin response.[17]



The BELIEVE trial was a Phase 3, randomized, double-blind, placebo-controlled study of luspatercept in adults with transfusion-dependent β-thalassemia.[3][12] Patients were randomized 2:1 to receive luspatercept or placebo subcutaneously every 21 days.[10] The primary endpoint was the proportion of patients achieving a ≥33% reduction in transfusion burden.[20]

# Sickle Cell Disease (SCD)

SCD is a genetic disorder characterized by the presence of abnormal hemoglobin S, which causes RBCs to become sickle-shaped, leading to vaso-occlusive crises (VOCs), hemolytic anemia, and organ damage.[22] Standard of care includes hydroxyurea, with newer agents like voxelotor and crizanlizumab also available.[22]

Efficacy and Safety Comparison in SCD

| Treatment                                 | Key Efficacy Outcomes                                                                                                                                                                                                                                     | Key Safety Findings                                                                                      |
|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Mitapivat (RISE UP trial)                 | Phase 2 portion: Showed a statistically significant hemoglobin response rate compared to placebo.[19]                                                                                                                                                     | Generally well-tolerated.[19] Serious AEs were reported, but none were considered treatment-related.[19] |
| Voxelotor (HOPE trial)                    | Demonstrated a statistically significant increase in hemoglobin levels compared to placebo.[23] Note: Voxelotor was voluntarily withdrawn from the market in September 2024 due to an unfavorable benefitrisk profile observed in postmarketing data.[24] | The most common AEs were headache, diarrhea, abdominal pain, and nausea.[23]                             |
| Crizanlizumab (SUSTAIN &<br>STAND trials) | SUSTAIN (Phase 2): Showed a lower median rate of VOCs per year compared to placebo.  [25] STAND (Phase 3): Did not show a significant difference in the annualized rate of VOCs compared to placebo.[26]                                                  | Common AEs included arthralgia, headache, and nausea.[25]                                                |



#### **Experimental Protocols: RISE UP and HOPE**

The RISE UP trial is a Phase 2/3, double-blind, randomized, placebo-controlled study evaluating the efficacy and safety of mitapivat in patients with SCD aged 16 years and older.[2] [17][27] The Phase 2 portion randomized participants to receive two dose levels of mitapivat or placebo.[17] The primary endpoints are hemoglobin response and the annualized rate of sickle cell pain crises.

The HOPE trial was a Phase 3, randomized, double-blind, placebo-controlled study of voxelotor in adolescents and adults with SCD.[23][28] Patients were randomized to receive one of two doses of voxelotor or placebo.[23] The primary endpoint was the percentage of patients with a hemoglobin response of more than 1.0 g/dL at 24 weeks.[23]

# **Visualizing the Pathways and Processes**

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The safety and efficacy of voxelotor in pediatric patients with SCD | VJHemOnc [vjhemonc.com]
- 2. UCSD Sickle Cell Anemia Trial → Mitapivat (AG-348) in Participants With Sickle Cell Disease (RISE UP) [clinicaltrials.ucsd.edu]
- 3. Long-Term Luspatercept Data Support Efficacy and Safety in Transfusion-Dependent β-Thalassemia | Docwire News [docwirenews.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Pyruvate Kinase Deficiency Treatment & Management: Approach Considerations, Transfusion, Medical Care [emedicine.medscape.com]
- 6. Efficacy and Safety of Luspatercept in the Treatment of β-Thalassemia: A Systematic Review ProQuest [proquest.com]
- 7. ashpublications.org [ashpublications.org]
- 8. academic.oup.com [academic.oup.com]
- 9. post.parliament.uk [post.parliament.uk]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Results of the BELIEVE study: luspatercept for the treatment of beta-thalassemia |
   VJHemOnc [vjhemonc.com]
- 13. New Pyruvate Kinase Deficiency treatments 2025 | Everyone.org [everyone.org]
- 14. Agios Announces Phase 3 ACTIVATE-T Trial of Mitapivat Achieved Primary Endpoint in Adults with Pyruvate Kinase Deficiency Who Are Regularly Transfused – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 15. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 16. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. How We Treat Hemolytic Anemia Due to Pyruvate Kinase Deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinician.nejm.org [clinician.nejm.org]
- 20. targetedonc.com [targetedonc.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Complications & Treatments Sickle Cell Disease Association of America Inc. [sicklecelldisease.org]
- 23. fda.gov [fda.gov]
- 24. pfizer.com [pfizer.com]
- 25. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease -PMC [pmc.ncbi.nlm.nih.gov]
- 26. Crizanlizumab with or without hydroxyurea in patients with sickle cell disease (STAND): primary analyses from a placebo-controlled, randomised, double-blind, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Agios Presents Positive Results from Phase 2 Portion of the RISE UP Pivotal Study in Sickle Cell Disease at 65th ASH Annual Meeting and Exposition – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 28. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Mitapivat's Safety and Efficacy Across Hematological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12760342#cross-study-comparison-of-mitapivat-safety-and-efficacy-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com